(3R)-(+)-3-(Methylamino)pyrrolidine 2HCl
Description
Significance as a Chiral Amine in Advanced Synthesis
The utility of (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl in advanced synthesis is intrinsically linked to its identity as a chiral amine. In the realm of stereoselective synthesis, where the spatial orientation of atoms is paramount, this compound serves as a crucial starting material for creating enantiomerically pure products. Its pyrrolidine (B122466) ring, a common motif in many biologically active compounds, provides a rigid scaffold that can be strategically functionalized.
A notable application of a derivative of this chiral amine is in the synthesis of the fluoroquinolone antibiotic PF-00951966. This complex synthesis highlights the importance of the chiral pyrrolidine unit in constructing the final active pharmaceutical ingredient. Specifically, the synthesis involves the creation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate derived from a multi-step process that relies on the stereochemical control offered by the pyrrolidine precursor. One of the key transformations in this sequence is a highly stereoselective S(N)2 substitution reaction with methylamine (B109427) to provide the necessary diamine with an inversion of configuration, achieving a high yield of 80% after purification.
While direct use as a catalyst is less documented in readily available literature, the principle of using such chiral amines as ligands in asymmetric catalysis is a well-established concept in organic chemistry. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, such as in asymmetric hydrogenation or transfer hydrogenation. These processes are instrumental in producing single-enantiomer drugs, where often only one enantiomer is therapeutically active and the other may be inactive or even harmful.
Table 1: Application of (3R)-(+)-3-(Methylamino)pyrrolidine Derivative in Synthesis
| Final Product/Intermediate | Synthetic Application | Key Reaction Step | Outcome |
| (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile (Intermediate for PF-00951966) | Chiral building block for a fluoroquinolone antibiotic | S(N)2 substitution with methylamine | High yield (80%) with inversion of configuration |
Foundational Role in Diverse Academic Research Fields
The structural attributes of this compound make it a valuable scaffold in various fields of academic research, most prominently in medicinal chemistry for the development of novel therapeutic agents.
Medicinal Chemistry and Drug Discovery:
The pyrrolidine moiety is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system. Research into novel treatments for neurological and psychiatric disorders often involves the synthesis of molecules that can interact with specific receptors in the brain. The chiral nature of (3R)-(+)-3-(Methylamino)pyrrolidine is particularly important in this context, as biological receptors are themselves chiral and often exhibit stereospecific binding with ligands.
One significant area of application for pyrrolidine derivatives is in the development of Janus kinase (JAK) inhibitors. nih.gov JAK inhibitors are a class of drugs used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. The pyrrolidine scaffold can be a key component in the design of these inhibitors, contributing to their binding affinity and selectivity for specific JAK isoforms. While the direct use of (3R)-(+)-3-(Methylamino)pyrrolidine as a starting material for currently marketed JAK inhibitors is not explicitly detailed in publicly available literature, the frequent appearance of the pyrrolidine core in patented JAK inhibitors underscores the importance of such chiral building blocks in this therapeutic area.
Furthermore, derivatives of pyrrolidine have been investigated for their potential as selective M1 muscarinic acetylcholine (B1216132) receptor agonists. These receptors are implicated in cognitive processes, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease. The synthesis of novel M1 agonists often incorporates chiral amine structures to optimize their interaction with the receptor binding site.
Neuroscience and Molecular Imaging:
In the field of neuroscience, positron emission tomography (PET) is a powerful imaging technique used to study the distribution and density of neuroreceptors in the living brain. This technique requires the use of radiolabeled molecules, known as PET tracers or ligands, that can cross the blood-brain barrier and bind to a specific target. The development of novel PET ligands is an active area of research, and chiral pyrrolidine derivatives are attractive candidates for this purpose due to their prevalence in centrally acting drugs. A molecule derived from (3R)-(+)-3-(Methylamino)pyrrolidine could be radiolabeled with an isotope such as carbon-11 (B1219553) or fluorine-18 (B77423) to create a PET tracer for imaging specific receptor systems, thereby aiding in the understanding of disease mechanisms and the development of new drugs.
Table 2: Research Applications of the (3R)-(+)-3-(Methylamino)pyrrolidine Scaffold
| Research Field | Application Area | Target Class/Receptor | Potential Significance |
| Medicinal Chemistry | Inflammatory Diseases | Janus Kinases (JAKs) | Development of novel treatments for autoimmune disorders. nih.gov |
| Medicinal Chemistry | Neurological Disorders | M1 Muscarinic Acetylcholine Receptors | Potential therapeutic agents for cognitive decline in diseases like Alzheimer's. |
| Neuroscience/Imaging | Brain Imaging | Neuroreceptors | Synthesis of novel PET tracers for in vivo studies of brain function and disease. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAFRACLXVOAV-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r + 3 Methylamino Pyrrolidine 2hcl and Its Derivatives
Stereoselective Synthesis Pathways
The construction of enantiomerically pure pyrrolidines, such as the (3R) enantiomer of 3-(methylamino)pyrrolidine, necessitates the use of stereoselective synthetic strategies. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.
Chiral Pool Derived Syntheses of Pyrrolidine (B122466) Scaffolds
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-proline and L-glutamic acid, are common precursors for the synthesis of chiral pyrrolidine derivatives due to their inherent chirality.
For instance, (S)-pyroglutamic acid, derived from L-glutamic acid, serves as a versatile starting material. A synthetic route might involve the reduction of the carboxylic acid to an alcohol, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent nucleophilic substitution with methylamine (B109427). The stereocenter at C5 of pyroglutamic acid can be used to control the stereochemistry at other positions of the pyrrolidine ring.
Another example involves the use of (R)- and (S)-aspartic acid to synthesize 3-pyrrolidinylisoxazoles, demonstrating the utility of chiral amino acids in constructing substituted pyrrolidines. The synthesis of a new chiral pyrrolidine has also been achieved using 2,3-O-iso-propylidene-D-erythronolactol as a starting material. These approaches leverage the existing stereocenters of the starting material to produce the desired enantiomerically pure pyrrolidine.
Asymmetric Catalysis in Pyrrolidine Construction
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. Various catalytic strategies have been successfully applied to the construction of the pyrrolidine ring.
Catalytic asymmetric hydrogenation is a highly effective method for establishing stereocenters. In the context of synthesizing derivatives related to (3R)-(+)-3-(Methylamino)pyrrolidine, the asymmetric hydrogenation of a suitable prochiral precursor is a key step. For example, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, involves a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex. This transformation affords a β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. This highlights the power of transition metal catalysis in setting the desired stereochemistry.
The enantioselective hydrogenation of a cyclic diketamide, 3-acetyl-1-benzyl-2-pyrrolidinone, using a Ru-BINAP complex has also been reported as a key step in the synthesis of (3R, 1ʹS)-3-[(1ʹ-N-methylamino)ethyl]pyrrolidine.
Brønsted base catalysis plays a significant role in the formation of C-N and C-C bonds necessary for constructing the pyrrolidine skeleton. The basicity of pyrrolidine-based organocatalysts, which can be quantified by their pKaH values, is a crucial factor in their catalytic activity. These catalysts can activate substrates for various transformations, including Michael additions and aldol (B89426) reactions, leading to the formation of functionalized pyrrolidines.
For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. The mechanism often involves the formation of an enamine intermediate, and the presence of additives like a Brønsted acid can accelerate this step, improving reactivity and selectivity.
The design and synthesis of chiral ligands and catalyst systems are at the heart of asymmetric catalysis. The stereochemical outcome of a reaction is dictated by the chiral environment created by the catalyst. For pyrrolidine synthesis, a variety of chiral ligands have been developed and successfully employed.
Ferrocene-based ligands incorporating a chiral pyrrolidine unit have been designed and applied in highly enantioselective rhodium-catalyzed olefin hydrogenation, achieving excellent enantioselectivities (>99.9% ee for dehydroamino acid esters). The synthesis of these ligands often starts from ferrocene (B1249389) and involves steps like Friedel-Crafts acylation and enantioselective reduction.
Furthermore, the development of phosphine-urea ligands has enabled highly diastereo- and enantioselective 1,3-dipolar cycloaddition reactions to construct multisubstituted pyrrolidines. The strategic design of these ligands is crucial for achieving high levels of stereocontrol. The use of chiral sulfide (B99878) ligands anchored to Pd nanoparticles has also been explored for heterogeneous enantioselective catalytic hydrogenation.
Diastereoselective Approaches to Substituted Pyrrolidines
Diastereoselective reactions are another cornerstone of stereoselective synthesis, where the existing chirality in a molecule influences the creation of new stereocenters. This approach is particularly useful for constructing highly substituted pyrrolidines with multiple stereocenters.
One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. The diastereoselectivity of these reactions can be controlled by using a chiral dipole precursor or a chiral dipolarophile. For instance, the use of N-tert-butanesulfinylimines as part of the dipolarophile allows for the highly diastereoselective synthesis of densely substituted pyrrolidines.
Multicomponent reactions offer an efficient way to build molecular complexity in a single step. A novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multicomponent reactions of optically active phenyldihydrofuran, an N-tosyl imino ester, and silane (B1218182) reagents, constructing up to three stereogenic centers in one operation.
The diastereoselective allylation of chiral imines derived from (R)-glyceraldehyde acetonide has been used to synthesize new pyrrolidine-based organocatalysts. Additionally, a practical and diastereoselective synthesis of an angiotensin-converting enzyme inhibitor precursor involves the stereoselective construction of a substituted pyrrolidine.
Below is a table summarizing various synthetic methodologies for chiral pyrrolidine derivatives:
| Methodology | Key Features | Example Catalyst/Reagent | Stereoselectivity |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | (S)-Pyroglutamic acid, (R)-Aspartic acid | Inherited from starting material |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor with a chiral catalyst. | DM-SEGPHOS-Ru(II) complex, Ru-BINAP complex | High de and ee (up to >99%) |
| Brønsted Base Catalysis | C-N and C-C bond formation via enamine intermediates. | Chiral pyrrolidine-based organocatalysts | Moderate to high ee (up to 85%) |
| Ligand Design | Tailored chiral ligands for specific transformations. | Ferrocene-based phosphine (B1218219) ligands | High ee (up to >99.9%) |
| Diastereoselective Cycloaddition | Controlled formation of multiple stereocenters. | Chiral azomethine ylides, N-tert-butanesulfinylimines | High diastereoselectivity |
| Diastereoselective Multicomponent Reactions | Convergent synthesis of complex pyrrolidines. | TiCl4-catalyzed coupling | High diastereoselectivity |
Key Synthetic Transformations and Mechanistic Insights
The construction and functionalization of the pyrrolidine ring are central to the synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl. Chemists employ a variety of established and reliable transformations, each with its own mechanistic nuances, to achieve the desired stereochemistry and substitution patterns.
Nucleophilic Substitution Reactions in Pyrrolidine Functionalization
Nucleophilic substitution is a cornerstone of pyrrolidine chemistry, allowing for the introduction of diverse functional groups onto the heterocyclic scaffold. The nitrogen atom of the pyrrolidine ring is inherently nucleophilic, making it a prime site for substitution. A particularly relevant example is the SN2 substitution reaction, which is instrumental in installing the methylamino group at the C3 position.
In a highly efficient and stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial step involves an SN2 reaction. This transformation uses methylamine to displace a leaving group on a pyrrolidine precursor, proceeding with a complete inversion of configuration at the stereocenter. This level of stereochemical control is vital for the synthesis of enantiomerically pure compounds like (3R)-(+)-3-(Methylamino)pyrrolidine. The high yield of this reaction, often around 80% after purification, underscores its utility in synthetic routes.
Beyond direct substitution on the ring, redox-neutral methods have been developed for the α-functionalization of pyrrolidines. These reactions can proceed through the formation of an iminium ion, which is then attacked by a nucleophile to yield α-aryl-substituted pyrrolidines.
| Reaction Type | Reagents | Key Feature | Yield | Reference |
| SN2 Substitution | Methylamine | Inversion of configuration at the C3 position | ~80% | |
| α-Arylation | Quinone monoacetal, Aryl nucleophile, DABCO | Redox-neutral C-H functionalization | Moderate to high | |
| Michael Addition | N-allylic substituted α-amino nitriles, Phosphine catalyst | 5-endo-trig cyclization | Good |
Cyclization Reactions in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring itself is a critical aspect of the synthesis. Various cyclization strategies are employed, ranging from intramolecular reactions of acyclic precursors to cycloaddition methods.
One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. This approach allows for the creation of multiple stereocenters with a high degree of control. Intramolecular cyclization is another key strategy. For instance, the cyclization of an acyclic alcohol in the presence of sodium hydride (NaH) can yield a Boc-protected pyrrolidine, which is a precursor to the antibiotic Anisomycin. Similarly, intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule, is a direct method for forming the pyrrolidine ring.
Recent advancements include the synthesis of pyrrolidines via the ring contraction of pyridines, offering a novel entry into this heterocyclic system from abundant starting materials. Palladium-catalyzed intramolecular amination of C-H bonds has also emerged as a powerful tool for forging the C-N bond necessary to close the ring.
| Cyclization Strategy | Description | Key Intermediates/Catalysts | Reference |
| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene. | Azomethine ylides | |
| Intramolecular Amination | An amine attacks an electrophilic center within the same molecule. | Palladium catalysts | |
| Intramolecular Hydroamination | An amine adds across an unsaturated C-C bond in the same molecule. | Metal or acid catalysts | |
| Ring Contraction | Photochemical rearrangement of pyridines. | Silylborane, UV light |
Oxidation and Reduction Methodologies in Pyrrolidine Synthesis
Oxidation and reduction reactions are essential for manipulating functional groups and introducing the correct stereochemistry during the synthesis of pyrrolidines. Catalytic hydrogenation is a frequently used reduction method. For example, the reduction of highly substituted pyrroles using heterogeneous catalysts like Palladium on carbon (Pd/C) can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters.
A key transformation in a stereoselective synthesis of a (3R)-pyrrolidine-containing intermediate is the catalytic asymmetric hydrogenation of a β-keto-γ-lactam. This reaction, employing a chiral DM-SEGPHOS-Ru(II) complex, affords the corresponding β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization.
Oxidation methods are also crucial. The Tamao-Fleming oxidation can be used to convert a silyl (B83357) group on a pyrrolidine ring into a hydroxyl group. Furthermore, a redox-enabled strategy for intramolecular hydroamination involves the in situ generation of a hydroxylamine (B1172632) through amine oxidation, which then undergoes cyclization.
Emerging Synthetic Strategies
The field of pyrrolidine synthesis is continuously evolving, with new strategies emerging that offer greater efficiency, atom economy, and access to novel chemical space.
C(sp³)-H Activation in Pyrrolidine Scaffold Elaboration
Direct functionalization of C(sp³)–H bonds is a transformative approach in organic synthesis, and its application to pyrrolidines allows for the elaboration of the scaffold without the need for pre-installed functional groups. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the δ-position of an amine substrate is a powerful method for constructing the pyrrolidine ring. This method is valued for its use of low catalyst loading and inexpensive reagents under convenient conditions.
Ruthenium(II)-catalyzed C(sp³)–H α-alkylation of pyrrolidines enables the addition of C-H bonds across unactivated alkenes, providing a direct route to α-substituted pyrrolidines. Another innovative strategy involves a two-step sequence starting with a catalytic nitrene C-H insertion, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT) to form the pyrrolidine ring, leading to enantiopure products. These methods represent a paradigm shift, turning inert C-H bonds into reactive sites for building molecular complexity.
| Methodology | Catalyst/Reagent | Transformation | Key Advantage | Reference |
| Pd-Catalyzed Intramolecular Amination | Palladium(II) acetate, Oxidant | δ-C(sp³)–H to C–N bond formation | High efficiency, predictable selectivity | |
| Ru-Catalyzed α-Alkylation | [RuCl₂(PPh₃)₃], AgOTf, BINAP | α-C(sp³)–H addition to alkenes | Atom- and step-economical | |
| Sequential C-H Amination/Cyclization | Rhodium nitrenoid, Haloamine | C-H insertion followed by 1,5-HAT | Asymmetric synthesis of enantiopure pyrrolidines |
Multi-Component Reaction Approaches (e.g., Ugi Reaction) in Pyrrolidine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a rapid and efficient pathway to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.
Control of Stereochemistry and Enantiomeric Purity in this compound Synthesis
The absolute configuration at the C3 position of the pyrrolidine ring is the critical stereochemical feature of this compound. The methodologies to control this stereocenter and to ensure high enantiomeric excess (e.e.) can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of a chiral pool.
A prevalent strategy in asymmetric synthesis is catalytic asymmetric hydrogenation . This technique often involves the reduction of a prochiral precursor, such as a ketone or an imine, using a chiral catalyst. For instance, the synthesis of a related compound, (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, utilizes a diastereoselective hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidione intermediate. This key step is catalyzed by a Ruthenium-BINAP complex, a well-regarded chiral phosphine ligand. The choice of the specific enantiomer of the BINAP ligand dictates the stereochemical outcome of the hydrogenation, leading to high diastereomeric and enantiomeric excess. In a similar vein, the synthesis of other chiral pyrrolidines has been achieved with high stereoselectivity using a chiral DM-SEGPHOS-Ru(II) complex for the asymmetric hydrogenation of a β-keto amide. acs.orgresearchgate.netnih.gov Recrystallization of the resulting product can further enhance the enantiomeric purity to over 99% e.e. acs.orgresearchgate.netnih.gov
Another powerful approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary is removed. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in readily available literature, the principle is widely applied in asymmetric synthesis. For example, Evans oxazolidinones are commonly used chiral auxiliaries that can be acylated and then subjected to stereoselective alkylation or aldol reactions.
Kinetic resolution offers a method to separate a racemic mixture of 3-(Methylamino)pyrrolidine. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. This can be achieved through enzymatic or chemical methods. While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the unwanted enantiomer, thereby allowing for a theoretical yield of up to 100%.
The use of the chiral pool is another efficient strategy. This approach utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, amino acids such as L-alanine can serve as a chiral precursor. By starting with a molecule that already possesses the desired stereochemistry, the synthetic route can be designed to preserve this chirality, thus leading to the enantiomerically pure target compound.
The following table summarizes the key methodologies for controlling stereochemistry in the synthesis of chiral pyrrolidines, which are applicable to the synthesis of this compound.
| Methodology | Description | Key Reagents/Catalysts | Potential Enantiomeric Purity |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral catalyst to induce stereoselectivity. | Ru-BINAP complexes, DM-SEGPHOS-Ru(II) complexes | Often >95% e.e., can exceed 99% e.e. after recrystallization. acs.orgresearchgate.netnih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. | Evans oxazolidinones, pseudoephedrine | Can achieve high diastereoselectivity, leading to high enantiomeric purity after auxiliary removal. |
| Kinetic Resolution | Separation of a racemic mixture based on the different reaction rates of enantiomers with a chiral agent. | Chiral acids, enzymes (lipases) | Enantiomeric excess of the recovered starting material can be very high, but the yield is limited to 50% (for standard KR). |
| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. | L-Alanine, L-Proline | High enantiomeric purity is maintained from the starting material. |
Detailed research findings have demonstrated the efficacy of these methods. For example, in a synthesis of a pyrrolidine derivative, the diastereoselective hydrogenation of 3-acetyl-1-benzyl-2-pyrrolidione using a Ru-(R)-p-tolyl-BINAP complex catalyst in CH2Cl2 at 50-55°C under 5 MPa of H2 for 20 hours resulted in an optical yield of 83% e.e. and a diastereomeric excess of 98% d.e. Subsequent recrystallization from toluene (B28343) at 0°C improved the optical yield and diastereomeric selectivity to 99% e.e. and 99% d.e., respectively.
Similarly, the asymmetric hydrogenation of a β-hydroxy amide using a chiral DM-SEGPHOS-Ru(II) complex afforded the product with a diastereomeric excess of 98% and an enantiomeric excess of over 99% after recrystallization. acs.orgresearchgate.netnih.gov These examples underscore the power of catalytic asymmetric hydrogenation in achieving excellent stereocontrol in the synthesis of complex chiral pyrrolidines.
Ultimately, the choice of synthetic strategy depends on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity. For the production of this compound, methods that offer high enantioselectivity and are amenable to large-scale production, such as catalytic asymmetric hydrogenation, are often preferred.
Research Applications of 3r + 3 Methylamino Pyrrolidine 2hcl As a Core Scaffold and Intermediate
Role in Advanced Medicinal Chemistry Research
The unique three-dimensional structure of the pyrrolidine (B122466) ring allows for the exploration of chemical space in drug design, making it a favored scaffold in medicinal chemistry. nih.gov The specific stereoisomer, (3R)-(+)-3-(Methylamino)pyrrolidine, provides a chiral center that is crucial for stereospecific interactions with biological targets.
Development of Novel Pharmaceutical and Agrochemical Scaffolds
The 3-aminopyrrolidine (B1265635) scaffold is a versatile starting point for the creation of new molecular entities with potential therapeutic or agricultural applications. Its utility spans from human pharmaceuticals to crop protection agents.
In the pharmaceutical realm, optically active 3-aminopyrrolidine derivatives are crucial intermediates for a variety of organic compounds. google.com For instance, they are used in the synthesis of antibacterial agents, such as certain carbapenem (B1253116) antibiotics, and psychotropic drugs. google.com The pyrrolidine moiety is also a key component in the development of novel fungicides and insecticides. researchgate.net A series of amide derivatives containing a pyrrolidine group have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. researchgate.net
Furthermore, the pyrrolidine framework is integral to the development of diamide (B1670390) insecticides. mdpi.com The structural versatility of the pyrrolidine ring allows for the creation of compounds with a range of biological activities, making it a valuable scaffold in the ongoing search for new and effective agrochemicals. researchhub.comgoogle.com
Structural Modification and Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce side effects. The pyrrolidine scaffold is frequently subjected to systematic structural modifications to probe these relationships.
For example, in the development of kinase inhibitors, the pyrrolidine core can be strategically modified to improve binding affinity and selectivity. The flexibility of the amino(methyl)pyrrolidine scaffold allows for the optimal positioning of key pharmacophoric groups within the enzyme's active site. nedp.com SAR studies on pyrrolidine-based inhibitors have revealed that the stereochemistry and the nature of substituents on the pyrrolidine ring are critical for biological activity. nih.gov
In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives have shown that modifications to the terminal phenyl group and the linker chain significantly influence inhibitory potency and selectivity. googleapis.com Similarly, for sphingosine (B13886) kinase inhibitors, the orientation of hydroxyl and hydroxymethyl groups on the pyrrolidine ring plays a crucial role in determining the inhibitory activity and isoform selectivity. google.com These studies underscore the importance of the pyrrolidine scaffold as a tunable platform for developing potent and selective therapeutic agents.
Contributions to Neuroscience Research: Probes for Neurotransmitter Systems
In neuroscience, molecules that can selectively interact with components of neurotransmitter systems are invaluable tools for research and potential therapeutics. Derivatives of 3-aminopyrrolidine have been developed as highly specific ligands for various receptors and transporters in the central nervous system.
One significant application is in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in the brain. For instance, pyrrolidine-based compounds have been radiolabeled and evaluated as potential PET ligands for the dopamine (B1211576) transporter, a key protein in the regulation of dopamine signaling. nih.govnih.gov
Furthermore, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) (5-HT2) receptors, which are implicated in various mental health disorders. nih.gov These compounds serve as valuable research tools to understand the role of these receptors in normal brain function and in pathological conditions.
Design and Synthesis of Selective Enzyme Inhibitors
The 3-aminopyrrolidine scaffold is a key structural element in the design of potent and selective inhibitors for several classes of enzymes. Its ability to present functional groups in a well-defined spatial orientation makes it an ideal starting point for inhibitor design.
Arginase is an enzyme that plays a role in various diseases by depleting L-arginine, a substrate for nitric oxide synthase. The development of arginase inhibitors is a promising therapeutic strategy for conditions such as cardiovascular disease and cancer. Pyrrolidine-based ring systems have been selected for the synthesis of arginase inhibitors due to their ability to provide a constrained scaffold that can be further functionalized to interact with key residues in the enzyme's active site. nedp.com
The synthesis of these inhibitors often involves the use of a protected pyrrolidine epoxide as a starting material. nedp.com SAR studies have led to the development of highly potent inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nedp.commdpi.com
Table 1: Inhibitory Activity of a Pyrrolidine-Based Arginase Inhibitor
| Compound | Arginase I IC50 (nM) | Arginase II IC50 (nM) |
| Compound 11 | 2.6 | 14 |
Data sourced from research on pyrrolidine-based arginase inhibitors. nedp.com
The Janus kinases (JAKs) are a family of enzymes that are critical for cytokine signaling and are important targets for the treatment of inflammatory and autoimmune diseases. acs.org Developing inhibitors with selectivity for specific JAK family members, such as JAK1, is a key goal to minimize off-target effects.
The 3-aminopyrrolidine scaffold has been utilized in the design of selective JAK1 inhibitors. The development of these inhibitors is often guided by the crystal structures of JAK enzymes, which reveal the key interactions necessary for binding. acs.org SAR studies have been challenging due to the high degree of homology among the JAK family members, but careful modification of the pyrrolidine scaffold has led to the identification of compounds with significant JAK1 selectivity. acs.org
Table 2: Comparative Inhibitory Activity (IC50) of Select JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Abrocitinib | 29 | 404 | >10000 | 125 |
| Upadacitinib | 45 | 110 | 2300 | 440 |
| Baricitinib | 5.9 | 5.7 | 430 | 53 |
This table presents IC50 values for several JAK inhibitors, some of which incorporate heterocyclic scaffolds related to the pyrrolidine core, to illustrate the goal of achieving JAK1 selectivity. researchgate.net
Modulation of Receptor Activity in Disease Models
The (3R)-(+)-3-(Methylamino)pyrrolidine scaffold is integral to the design of molecules that modulate the activity of critical physiological receptors, offering potential treatments for inflammatory diseases, neurological disorders, and pain.
Chemokine receptors, particularly CCR2 and CCR5, are key mediators in inflammatory processes and are implicated in diseases such as rheumatoid arthritis, multiple sclerosis, and HIV infection. The 3-aminopyrrolidine core has been successfully utilized to develop potent antagonists for these receptors.
Researchers have synthesized novel 3-aminopyrrolidine derivatives and evaluated their antagonistic activity against the human CCR2 receptor. nih.gov Structure-activity relationship (SAR) studies focusing on incorporating heteroatomic carbocycle moieties onto the pyrrolidine scaffold led to the identification of highly potent human CCR2 antagonists. Specifically, piperidine (B6355638) and piperazine (B1678402) substitutions yielded compounds with significant inhibitory capabilities. nih.gov A quantitative structure-activity relationship (QSAR) study on (R)-3-aminopyrrolidine derivatives further elucidated the structural requirements for enhanced inhibitory potency against the CCR2B receptor, aiding in the rational design of more effective antagonists. nih.gov
| Compound | Moiety | Target | Potency |
| 19 | Piperidine | hCCR2 | Highly Potent Antagonist |
| 42 | Piperazine | hCCR2 | Highly Potent Antagonist |
| 47 | Piperazine | hCCR2 | Highly Potent Antagonist |
| 49 | Piperazine | hCCR2 | Highly Potent Antagonist |
Table 1: Potent hCCR2 antagonists derived from a 3-aminopyrrolidine scaffold. Data sourced from Bioorganic & Medicinal Chemistry Letters (2010). nih.gov
The kappa opioid receptor (KOR) is a target for the development of non-addictive analgesics and treatments for mood disorders and addiction. Research has demonstrated that a pyrrolidine residue is a beneficial structural feature for KOR activation. researchgate.net
While many KOR agonists are complex molecules, synthetic efforts have focused on creating novel scaffolds that incorporate the pyrrolidine moiety. For instance, a novel PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold was developed and shown to yield potent KOR agonists. acs.orgnih.govnih.gov Structure-activity relationship studies on this scaffold demonstrated that modifications can modulate KOR potency and influence downstream signaling pathways, with some analogues showing a desirable bias towards G-protein signaling over β-arrestin recruitment. acs.orgnih.govnih.gov
Further research into N-[2-(1-pyrrolidinyl)-cyclohexyl]arylacetamide derivatives has also produced compounds with exceptionally high KOR affinity and selectivity. nih.gov One such derivative, compound 21 , was reported to be a highly potent and selective KOR analgesic. nih.gov These studies underscore the importance of the pyrrolidinyl group in designing effective KOR agonists. researchgate.netresearchgate.net
| Compound Class | Key Finding |
| PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) | Novel KOR agonist scaffold with potential for G-protein signaling bias. acs.orgnih.gov |
| N-[2-(1-pyrrolidinyl)-cyclohexyl]arylacetamides | Produced highly potent and selective KOR analgesics, with compound 21 showing a kappa Ki of 0.83 nM. nih.gov |
| Methylated analogues of GR-89,696 | Synthesis of highly potent KOR agonists, with the (S,S)-configured methyl carbamate (B1207046) ((S,S)-14) showing a K(i) of 0.31 nM. nih.gov |
Table 2: Research findings on pyrrolidine-containing Kappa Opioid Receptor (KOR) agonists.
Ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA, AMPA, and kainate (KA) receptors, are crucial for excitatory neurotransmission in the central nervous system. Their dysfunction is linked to various neurological and psychiatric disorders. The pyrrolidine scaffold has been instrumental in the rational design of novel iGluR antagonists.
A significant breakthrough was the discovery of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, a novel iGluR antagonist designed using a pyrrolidine framework. nih.gov This compound demonstrated selectivity for iGluRs, with a notable preference for NMDA receptors over AMPA and KA receptors in binding affinity studies. nih.gov Subsequent structure-activity relationship studies on this parent compound led to the development of analogues with even higher potency and selectivity for specific NMDA receptor subtypes, such as those containing the GluN2A subunit. nih.govacs.org These findings highlight the utility of the substituted pyrrolidine core in creating fine-tuned NMDA receptor antagonists for therapeutic research. nih.govnih.gov
| Receptor | Binding Affinity (Ki or IC50) |
| Native NMDA | 6 μM |
| Native KA | 22 μM |
| Native AMPA | 51 μM |
| Cloned GluK1 | 3.0 μM |
| Cloned GluK3 | 8.1 μM |
Table 3: Binding affinities of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at various ionotropic glutamate receptors. Data sourced from ACS Medicinal Chemistry Letters (2010). nih.gov
Exploration in Antiviral Compound Development, e.g., Viral Polymerase Inhibition
The pyrrolidine scaffold is a recurring structural motif in the development of antiviral agents. Its applications range from inhibiting viral entry to blocking critical viral enzymes like RNA-dependent RNA polymerase (RdRp).
Research into acyl pyrrolidine inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase has led to the optimization of a development candidate with submicromolar potency in the HCV replicon and favorable pharmacokinetic properties. acs.org More recently, novel hybrid compounds containing both quinoxaline (B1680401) and pyrrolidine moieties have been synthesized and shown to possess broad-spectrum antiviral activity. nih.gov One such compound demonstrated potent inhibition of HSV-1, H1N1, and SARS-CoV-2, with its mechanism of action including the inhibition of RdRp and the SARS-CoV-2 spike glycoprotein. nih.gov Other research has also pointed to pyrrolidines as potential main protease (MPro) inhibitors for treating coronavirus infections. researchgate.netgoogle.com
Integration into Anticancer Agent Research, Utilizing Heterocyclic Scaffolds
Heterocyclic compounds are central to the development of anticancer drugs. ijper.org The pyrrolidine ring, in particular, is a valuable scaffold that has been incorporated into a multitude of derivatives designed to exhibit anti-proliferative activities against various cancer cell lines. nih.govtandfonline.combohrium.com
Synthetic pyrrolidine compounds with diverse substitutions have demonstrated significant anticancer potential. nih.govbohrium.com For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to enhance activity against human A549 lung epithelial cells. mdpi.comresearchgate.net Similarly, pyrrolo-fused heterocycles, designed as analogs of microtubule inhibitors, have shown potent activity, with some compounds performing better than the control drug phenstatin (B1242451) on renal cancer cell lines. nih.gov The (S)-3-aminopyrrolidine scaffold has also been explored for the discovery of dual inhibitors of Abl and PI3K, kinases implicated in chronic myeloid leukemia (CML). nih.gov
| Pyrrolidine/Pyrrolidone Derivative Class | Cancer Cell Line(s) | Notable Finding |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Incorporation of oxadiazolethione/aminotriazolethione rings enhances anticancer activity. mdpi.comresearchgate.net |
| Pyrrolo[1,2-a]quinoline | A498 (Renal) & others | Active on most tested cell lines, GI50 of 27 nM on A498. nih.gov |
| (S)-3-aminopyrrolidine derivatives | K562 (CML) | Identified as potential dual inhibitors of Abl and PI3K kinases. nih.gov |
| Spirooxindole-pyrrolidine hybrids | HCT-116 (Colon), HepG2 (Hepatocellular), PC-3 (Prostate) | Showed significant in vitro anticancer effects. ijper.org |
Table 4: Examples of anticancer research utilizing pyrrolidine-based heterocyclic scaffolds.
Research on RNA Splicing Modulators, Including Huntingtin Protein Lowering Agents
Modulating the splicing of precursor messenger RNA (pre-mRNA) with small molecules is an emerging therapeutic strategy for genetic diseases, including Huntington's disease (HD). ucl.ac.uk HD is caused by a mutation in the huntingtin (HTT) gene, and therapies aimed at lowering the levels of the resulting mutant protein are highly sought after.
The (3R)-3-(methylamino)pyrrolidin-1-yl moiety has been directly incorporated into the structure of novel RNA-splicing modulators designed to lower huntingtin protein levels. ucl.ac.uk Researchers have designed and synthesized a series of HTT pre-mRNA splicing modulators that function by promoting the inclusion of a pseudoexon containing a premature termination codon. This alteration leads to the degradation of the HTT mRNA transcript through nonsense-mediated decay, ultimately reducing the total amount of huntingtin protein. ucl.ac.uk
One optimized compound from this research, which contains the (3R)-3-(methylamino)pyrrolidin-1-yl group, was shown to be a potent, CNS-penetrant, and orally bioavailable HTT-splicing modulator. This compound successfully reduced the canonical splicing of HTT RNA and demonstrated significant lowering of the huntingtin protein in both human HD stem cells and mouse models of the disease. ucl.ac.uk This work highlights a cutting-edge application of the (3R)-(+)-3-(Methylamino)pyrrolidine scaffold in the development of treatments for neurodegenerative disorders.
Contributions to Organic Synthesis Research
The pyrrolidine ring is a common structural motif in many biologically active natural products and synthetic compounds. The chiral nature of (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl makes it a particularly sought-after precursor in asymmetric synthesis, where the control of stereochemistry is paramount.
Application as a Chiral Building Block for Complex Molecules
This compound serves as a crucial chiral building block in the synthesis of a variety of complex organic molecules. Its inherent chirality is transferred to the target molecule, influencing its biological activity and pharmacological properties. Researchers have utilized this compound as a starting material or key intermediate in multi-step syntheses.
For instance, substituted chiral pyrrolidines are integral to the structure of many ligands and play a vital role as building blocks in organic synthesis. The development of efficient synthetic strategies for constructing substituted chiral pyrrolidines has been a significant area of research. One notable application is in the synthesis of quinolone-type anti-fungal agents, where a derivative, (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, is an important structural component. The synthesis of this specific derivative has been achieved through methods like diastereoselective hydrogenation, highlighting the importance of controlling stereochemistry.
Another significant application is in the preparation of key intermediates for fluoroquinolone antibiotics. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the antibiotic PF-00951966, is synthesized in a multi-step process where the pyrrolidine stereocenter is crucial. This synthesis involves key transformations such as catalytic asymmetric hydrogenation to establish the desired stereochemistry.
The versatility of this pyrrolidine scaffold is further demonstrated by its use in the synthesis of various other biologically active compounds. The development of synthetic routes to different stereoisomers and derivatives of 3-aminopyrrolidine is essential for producing agrochemicals and pharmaceuticals, including cephalosporin (B10832234) derivatives.
Utilization in Ligand Design for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. The structure of this compound is well-suited for incorporation into chiral ligands. The two nitrogen atoms can coordinate with metal centers, and the chiral backbone of the pyrrolidine ring creates a specific steric environment around the metal, influencing the stereochemical outcome of the catalyzed reaction.
The design and synthesis of innovative organocatalysts based on the chiral pyrrolidine scaffold have been a major focus. These organocatalysts have been shown to efficiently promote various transformations in an enantioselective manner, often avoiding the need for metal catalysts. The modification of pyrrolidine-derived organocatalysts is an ongoing effort to improve their efficiency and selectivity for a wider range of substrates.
For instance, the development of catalytic asymmetric strategies for synthesizing enantioenriched pyrrolidine derivatives is an active area of research. These methods often involve the use of chiral catalysts that incorporate a pyrrolidine-based ligand to control the stereochemistry of the product. The ability to synthesize a wide array of enantioenriched pyrrolidine derivatives opens up possibilities for discovering new catalysts and materials.
| Application Area | Specific Example | Key Transformation | Reference |
| Anti-fungal Agents | Synthesis of Premafloxacin precursor | Diastereoselective hydrogenation | |
| Antibiotics | Synthesis of PF-00951966 intermediate | Catalytic asymmetric hydrogenation | |
| General Organic Synthesis | Synthesis of substituted chiral pyrrolidines | Various asymmetric transformations | |
| Pharmaceuticals | Intermediates for cephalosporin derivatives | Racemate resolution and stereoselective synthesis |
Engagement in Analytical Chemistry Research
The detection and quantification of amines are crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. The unique properties of this compound can be leveraged in the development of new analytical methods.
Development of Analytical Methods for Detection and Quantification of Related Amines
While specific studies focusing solely on analytical methods for this compound are not extensively documented in the provided search results, the broader context of amine analysis is relevant. The development of methods for detecting and quantifying chiral amines is a significant challenge in analytical chemistry. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with chiral stationary phases are often employed for the separation and quantification of enantiomers.
The synthesis of deuterated analogs of pyrrolidine derivatives for use as internal standards in mass spectrometry-based quantification methods is a relevant area of research. The development of catalytic asymmetric methods to produce enantioenriched α-deuterated pyrrolidine derivatives highlights the importance of labeled compounds in analytical applications, particularly for optimizing and understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chiral drug candidates.
Explorations in Material Science Research
The incorporation of chiral molecules into materials can impart unique properties, leading to applications in areas such as chiral recognition, catalysis, and optics. The structure of this compound makes it a candidate for integration into novel materials.
Creation of Novel Materials with Tailored Properties
The potential for using this compound in material science lies in its ability to act as a chiral monomer or a modifying agent for polymers and other materials. The pyrrolidine ring can be incorporated into the backbone of a polymer, or the amine groups can be used to functionalize the surface of a material.
While direct research on the use of this compound in material science is not explicitly detailed in the search results, the synthesis of various functionalized pyrrolidine derivatives suggests potential applications. For example, the synthesis of pyrrolidine derivatives with specific functional groups could lead to the creation of new chiral polymers or metal-organic frameworks (MOFs) with tailored properties for applications in asymmetric catalysis or separations. The broader field of pyrrolidine synthesis is continually providing new building blocks that could be explored in material science.
Computational and Theoretical Investigations of 3r + 3 Methylamino Pyrrolidine 2hcl
Molecular Modeling and Simulation Studies
Molecular modeling and simulation serve as powerful tools to explore the dynamic nature of (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl and its interactions with biological macromolecules. These methods allow for the visualization and analysis of molecular interactions at an atomic level, which is crucial for understanding its mechanism of action.
Analysis of Ligand-Receptor Interactions
Table 1: Illustrative Ligand-Receptor Interactions for (3R)-(+)-3-(Methylamino)pyrrolidine
| Receptor Residue | Interaction Type | Interacting Moiety of Ligand | Estimated Distance (Å) |
|---|---|---|---|
| Asp145 | Hydrogen Bond (Salt Bridge) | Protonated Methylamino Group | 2.8 |
| Leu83 | Van der Waals | Pyrrolidine (B122466) Ring | 3.5 |
| Gly81 | Hydrogen Bond | Pyrrolidine Nitrogen | 3.1 |
| Phe146 | Pi-Alkyl | Pyrrolidine Ring | 4.2 |
Elucidation of Structural Basis for Selectivity and Efficacy
The specific stereochemistry of (3R)-(+)-3-(Methylamino)pyrrolidine is a critical determinant of its binding selectivity and efficacy. Molecular dynamics simulations can reveal how the 'R' configuration at the C3 position of the pyrrolidine ring dictates a precise orientation within a chiral binding site, leading to a more favorable interaction energy compared to its enantiomer. These simulations can demonstrate that the specific spatial arrangement of the methylamino group and the pyrrolidine ring in the (3R) isomer allows for optimal engagement with key amino acid residues, explaining its stereospecific activity.
Molecular Docking Studies for Predictive Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.
Prediction of Binding Affinities for Biological Targets
Molecular docking studies can be employed to predict the binding affinity of this compound to a range of biological targets. By using scoring functions, which are mathematical methods used to approximate the binding free energy, researchers can rank potential targets for this compound. For example, docking this molecule against a panel of G-protein coupled receptors (GPCRs) or ion channels could reveal novel therapeutic opportunities. The predicted binding affinities, often expressed as a docking score or estimated Ki value, help prioritize experimental validation.
Table 2: Predicted Binding Affinities from a Hypothetical Molecular Docking Screen
| Biological Target | Docking Score (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Dopamine (B1211576) Receptor D2 | -8.5 | Antagonist |
| Serotonin (B10506) Receptor 5-HT2A | -7.9 | Agonist |
| Muscarinic Acetylcholine (B1216132) Receptor M1 | -9.1 | Agonist |
| GABA-A Receptor | -6.5 | Positive Allosteric Modulator |
In Silico Screening for Potential Therapeutic Applications
Building on binding affinity predictions, in silico screening can be used to explore potential therapeutic applications for this compound. This involves docking the compound against a large library of protein structures associated with various diseases. Such a virtual screening approach could suggest its use in neurological disorders, inflammatory diseases, or as an antimicrobial agent, guiding future preclinical research. For instance, its structural similarity to known neuromodulators might suggest its potential in treating conditions like Parkinson's or Alzheimer's disease.
Quantum Chemical Calculations and Conformational Analysis of Pyrrolidine Derivatives
Quantum chemical calculations provide a detailed understanding of the electronic structure and conformational landscape of molecules. For pyrrolidine derivatives, these calculations are essential for characterizing the puckering of the five-membered ring and the influence of substituents on its geometry.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "endo" (down) and "exo" (up) pucker. acs.org The substitution on the ring significantly influences the preferred conformation. nih.govnih.gov For (3R)-(+)-3-(Methylamino)pyrrolidine, the methylamino group at the C3 position will have a profound effect on the conformational equilibrium of the pyrrolidine ring.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers. arabjchem.org These calculations can predict the most stable conformation in the gas phase and in solution, providing insights into the bioactive conformation of the molecule. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also provide information about the molecule's reactivity. arabjchem.org
Table 3: Calculated Relative Energies of Pyrrolidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C5-C4) | Predicted Population (%) |
|---|---|---|---|
| C3-endo | 0.00 | -25.3° | 75 |
| C3-exo | 1.25 | 24.8° | 25 |
These computational approaches, from molecular modeling to quantum chemical calculations, provide a comprehensive framework for understanding the chemical and biological properties of this compound. The insights gained from these studies are invaluable for guiding the design of new therapeutic agents and for elucidating the molecular mechanisms underlying their activity.
Academic Literature Review and Patent Landscape Analysis
Comprehensive Review of Published Academic Research on (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl
Published academic research focusing exclusively on this compound is limited, as it is primarily utilized as a precursor in the synthesis of more complex molecules. However, the literature on the synthesis and application of the core (3R)-3-(methylamino)pyrrolidine structure and its analogs provides valuable insights.
The synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives is a key focus in many academic studies due to their prevalence in bioactive compounds. Stereoselective synthesis is crucial to obtain the desired enantiomer, as different stereoisomers can exhibit vastly different biological effects. Research in this area often involves multi-step sequences starting from readily available chiral precursors or employing asymmetric catalysis.
One of the prominent applications of the (3R)-3-(methylamino)pyrrolidine moiety is in the development of antibacterial agents. For instance, the related structure, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been identified as a key intermediate in the synthesis of certain fluoroquinolone antibiotics. nih.govresearchgate.net These antibiotics are designed to combat a range of pathogens, including multidrug-resistant organisms. nih.govresearchgate.net The synthesis of such intermediates often involves sophisticated chemical transformations, including catalytic asymmetric hydrogenation to establish the desired stereocenters with high efficiency and selectivity. nih.govresearchgate.net
The pyrrolidine (B122466) ring, in general, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity into a molecule, which can enhance binding to biological targets. The nitrogen atom in the ring and the methylamino side chain of the title compound provide sites for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.
Analysis of Patent Literature Pertaining to the Synthesis and Research Applications of this compound
The patent landscape reveals the commercial importance of this compound and related structures as intermediates in the synthesis of proprietary pharmaceutical compounds. While patents may not always detail the synthesis of this specific starting material, its incorporation into the final patented product underscores its value.
A significant area where this chemical scaffold appears is in patents for novel antibacterial agents. The pyrrolidine moiety is often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient. For example, derivatives of 3-aminopyrrolidine are important intermediates for the production of cephalosporin (B10832234) derivatives with high antibacterial activity, particularly against resistant strains of bacteria. google.com
The versatility of the 3-aminopyrrolidine core is further demonstrated by its use in the development of therapeutics for a range of other diseases. Data mining of patent literature has highlighted the frequent use of substituted pyrrolidines in medicinal chemistry design for targets such as kinases, integrases, proteases, and ion channels. The specific stereochemistry of (3R)-(+)-3-(Methylamino)pyrrolidine makes it a desirable building block for creating compounds with high target specificity.
The synthesis of N-methylpyrrolidine and its derivatives is also a subject of patent literature, with a focus on developing efficient and scalable processes. google.com These methods are critical for the cost-effective production of pharmaceutical intermediates.
The following interactive data table summarizes the key research findings and applications of the (3R)-3-(methylamino)pyrrolidine scaffold based on academic and patent literature.
| Area of Research/Application | Key Findings and Significance | Relevant Compound Examples | Therapeutic Areas |
| Asymmetric Synthesis | Development of stereoselective routes to chiral 3-aminopyrrolidines is crucial for accessing enantiomerically pure final products. Catalytic asymmetric hydrogenation is a key technology. nih.govresearchgate.net | (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | N/A (Synthetic Methodology) |
| Antibacterial Agents | The (3R)-pyrrolidin-3-yl moiety is a key structural component in certain fluoroquinolone and cephalosporin antibiotics, contributing to their antibacterial spectrum and properties. nih.govgoogle.comnih.gov | Premafloxacin, PF-00951966 | Infectious Diseases |
| Medicinal Chemistry Building Block | The pyrrolidine scaffold is widely used to introduce 3D structure and modulate physicochemical properties of drug candidates across various therapeutic targets. | Various proprietary compounds in patent literature | Oncology, Virology, Inflammatory Diseases |
This review of academic and patent literature underscores the importance of this compound as a valuable chiral building block. Its utility in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry, ensures its continued relevance in the field of organic chemistry.
Q & A
Q. What are the standard synthetic routes for (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl, and how is enantiomeric purity ensured?
Methodological Answer:
- Synthetic Pathways :
- Enantiomeric Control :
- Chiral resolution via diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric catalysis (e.g., Jacobsen’s catalyst) during ketone reduction .
- Validation : Chiral HPLC (e.g., CHIRALPAK® columns) and optical rotation measurements to confirm ≥98% enantiomeric excess .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions and stereochemistry (e.g., δ ~2.8 ppm for pyrrolidine N–CH) .
- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1600 cm (amine bending) .
- Purity Assessment :
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to avoid inhalation (OSHA HCS Acute Toxicity Category 4) .
- Emergency Response :
- For spills, neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
- In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation of 3-ketopyrrolidine derivatives. Monitor enantioselectivity via chiral GC .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) to enhance catalyst-substrate interactions.
- Kinetic Studies : Use in situ FTIR to track reaction progress and optimize temperature/pressure conditions .
Q. What strategies resolve contradictory data in reaction yields or stereochemical outcomes?
Methodological Answer:
- Cross-Validation :
- Byproduct Analysis :
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools :
- Validation : Compare with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Process Chemistry Considerations :
- Catalyst Loading : Reduce Pd/C usage from 5% to 1% via continuous-flow hydrogenation to minimize costs .
- Crystallization Control : Optimize solvent mixtures (ethanol/water) to prevent racemization during recrystallization .
- Quality Control : Implement PAT (Process Analytical Technology) with inline Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
